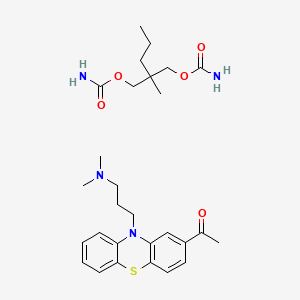

Mepronizine

Description

Properties

CAS No. |

51848-48-7 |

|---|---|

Molecular Formula |

C28H40N4O5S |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |

InChI |

InChI=1S/C19H22N2OS.C9H18N2O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h4-5,7-10,13H,6,11-12H2,1-3H3;3-6H2,1-2H3,(H2,10,12)(H2,11,13) |

InChI Key |

WXKUHMCKBJHZGT-UHFFFAOYSA-N |

SMILES |

CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |

Other CAS No. |

51848-48-7 |

Synonyms |

mepronizine |

Origin of Product |

United States |

Foundational & Exploratory

Mepronizine's Mechanism of Action on GABA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronizine, a hypnotic agent, exerts its primary sedative effects through the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission. This technical guide elucidates the mechanism of action of this compound's core components on GABA receptors. This compound is a combination drug, consisting of meprobamate and aceprometazine. The primary GABAergic activity of this compound is attributed to meprobamate, which acts as a positive allosteric modulator of GABA-A receptors. Aceprometazine, a phenothiazine derivative, contributes to the sedative properties of this compound primarily through its antihistaminic and antidopaminergic effects, with its direct interaction with GABA receptors being less pronounced. This document provides a comprehensive analysis of the available quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the associated pathways and workflows to support further research and drug development in this area.

Introduction: Unraveling the Components of this compound

This compound is a fixed-dose combination drug historically used for the treatment of insomnia.[1][2] It comprises two active pharmaceutical ingredients:

-

Meprobamate: A carbamate derivative with anxiolytic and sedative properties.[3][4]

-

Aceprometazine: A phenothiazine derivative with sedative, antihistaminic, and neuroleptic effects.[5][6]

The hypnotic effect of this compound is a result of the synergistic or additive actions of these two components. The primary focus of this guide is to detail the interaction of these compounds with GABA receptors, the main inhibitory neurotransmitter system in the central nervous system.

Meprobamate: A Positive Allosteric Modulator of GABA-A Receptors

The sedative and anxiolytic effects of meprobamate are primarily mediated through its interaction with GABA-A receptors.[3][7] Meprobamate enhances the effect of GABA at these receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces neuronal excitability.[3]

Quantitative Analysis of Meprobamate's Action on GABA-A Receptor Subtypes

Electrophysiological studies have provided detailed insights into the subunit-specific modulation of GABA-A receptors by meprobamate. The following tables summarize the key quantitative findings from whole-cell patch-clamp experiments on recombinant human GABA-A receptors expressed in HEK293 cells.[7]

Table 1: Allosteric Modulation of GABA-Evoked Currents by Meprobamate in αxβ2γ2s GABA-A Receptors [7]

| GABA-A Receptor Subunit Composition | Meprobamate Concentration (µM) | Potentiation of GABA EC20 Current (% of control) |

| α1β2γ2s | 300 | ~150% |

| 1000 | ~250% | |

| α2β2γ2s | 300 | ~175% |

| 1000 | ~275% | |

| α3β2γ2s | 300 | ~125% |

| 1000 | ~200% | |

| α4β2γ2s | 300 | ~150% |

| 1000 | ~250% | |

| α5β2γ2s | 300 | ~200% |

| 1000 | ~350% | |

| α6β2γ2s | 300 | ~150% |

| 1000 | ~250% |

Data are estimated from graphical representations in the cited literature and represent the mean potentiation.

Table 2: Direct Gating of GABA-A Receptors by Meprobamate [7]

| GABA-A Receptor Subunit Composition | Meprobamate Concentration (mM) | Current Amplitude (% of Maximal GABA Current) |

| α1β2γ2s | 10 | 20-36% |

| α2β2γ2s | 10 | 20-36% |

| α3β2γ2s | 10 | ~7% |

| α4β2γ2s | 10 | 20-36% |

| α5β2γ2s | 10 | 20-36% |

| α6β2γ2s | 10 | 20-36% |

| α4β3δ | 3 | Saturated, comparable to GABA efficacy |

Data are derived from the cited literature. The study notes that the low apparent affinity and limited solubility of meprobamate precluded the calculation of maximal meprobamate-gated current.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The quantitative data presented above were obtained using whole-cell patch-clamp electrophysiology on transiently transfected Human Embryonic Kidney (HEK293) cells expressing specific GABA-A receptor subunit combinations.[7]

-

Cell Line: HEK293 cells.

-

Transfection: Cells are transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2s) using a suitable transfection reagent like PolyJet™.[7] For extrasynaptic receptor models (e.g., α4, β3, δ), a different ratio of plasmid DNA is used.[7]

-

Technique: Whole-cell patch-clamp.

-

Apparatus: Patch-clamp amplifier, micromanipulator, and perfusion system.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 4–6 MΩ.[7]

-

Internal Solution (Pipette Solution): Contains (in mM): 140 CsCl, 10 EGTA-Na+, 10 HEPES-Na+, and 4 Mg2+-ATP, with pH adjusted to 7.2.[7]

-

External Solution (Bath Solution): Standard extracellular saline solution.

-

Holding Potential: The membrane potential is clamped at -60 mV.[7]

-

Drug Application: Test compounds (GABA, meprobamate) are applied to the cells via a rapid solution exchange system. Stock solutions of meprobamate are typically prepared in DMSO and diluted in the external solution to a final DMSO concentration of ≤0.3%.[7]

-

Allosteric Modulation: The potentiation of GABA-evoked currents is calculated as the percentage increase in current amplitude in the presence of meprobamate compared to the current evoked by a sub-saturating concentration of GABA (e.g., EC20) alone.

-

Direct Gating: The ability of meprobamate to directly activate the GABA-A receptor is assessed by applying it in the absence of GABA and measuring the resulting inward current.

Aceprometazine: Indirect Contribution to Sedation

Aceprometazine, a phenothiazine derivative, contributes to the sedative effects of this compound through mechanisms that are largely independent of direct GABA-A receptor modulation. Its primary pharmacological actions include:

-

Histamine H1 Receptor Antagonism: This is a major contributor to its sedative and hypnotic effects.

-

Dopamine D2 Receptor Antagonism: This underlies its neuroleptic properties.

-

Adrenergic α1 Receptor Antagonism: This can lead to vasodilation and hypotension.

-

Muscarinic Receptor Antagonism: This contributes to anticholinergic side effects.

While some phenothiazines have been investigated for their effects on the GABAergic system, there is a lack of substantial evidence demonstrating a direct and potent allosteric modulatory effect of aceprometazine on GABA-A receptors in a manner similar to meprobamate. Therefore, its role in the context of this compound's action on GABA receptors is considered secondary and likely indirect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound's primary GABAergic component and a typical experimental workflow for its characterization.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of [3H]flunitrazepam binding to recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. About: GABAA receptor positive allosteric modulator [dbpedia.org]

- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Meprobamate and Aceprometazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known pharmacokinetics of the carbamate anxiolytic meprobamate and the phenothiazine neuroleptic aceprometazine. Due to a lack of publicly available pharmacokinetic data on the concomitant administration of these two drugs, this document synthesizes the individual pharmacokinetic profiles of each compound to inform on potential drug-drug interactions. Furthermore, this guide outlines a detailed, best-practice experimental protocol for a preclinical pharmacokinetic study of the meprobamate and aceprometazine combination. Visualizations of metabolic pathways and a proposed experimental workflow are provided to facilitate a deeper understanding of the potential interactions and the methodologies to investigate them. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of drug combinations and their pharmacokinetic properties.

Introduction

Meprobamate, a carbamate derivative, exerts its anxiolytic and sedative effects through its action on GABA-A receptors.[1] Aceprometazine, a phenothiazine derivative, is utilized for its tranquilizing and antiemetic properties, primarily through antagonism of dopamine D2 receptors. A combination of meprobamate and aceprometazine has been formulated for therapeutic use in some regions, such as in France under the trade name Mepronizine for the treatment of sleep disorders.[2] While the pharmacodynamic effects of this combination have been explored in historical studies, a thorough understanding of its pharmacokinetic profile, including potential drug-drug interactions, is not well-documented in publicly available literature.

This guide aims to bridge this knowledge gap by providing a detailed summary of the individual pharmacokinetics of meprobamate and aceprometazine and proposing a robust experimental design to study their interaction. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this combination is critical for optimizing therapeutic efficacy and ensuring patient safety.

Pharmacokinetic Profiles of Meprobamate and Aceprometazine (Individual Agents)

The following tables summarize the available pharmacokinetic parameters for meprobamate and aceprometazine based on preclinical and clinical studies. It is important to note that parameters for aceprometazine are primarily derived from veterinary studies, as its use in humans is limited.

Meprobamate Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Bioavailability (Oral) | Well absorbed | Human | Onset of sedative effects within 1 hour.[3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Human | [3] |

| Plasma Protein Binding | ~20% | Human | [3] |

| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | Human | Based on a two-compartment model of its primary metabolite.[4] |

| Metabolism | Hepatic, via cytochrome P450 system | Human | Metabolized to inactive metabolites.[5][6] |

| Elimination Half-life (t½) | 10 - 11 hours (range: 6 - 16 hours) | Human | [3] |

| Excretion | Primarily renal | Human | 10-12% excreted as unchanged drug in urine within 24 hours.[5] |

Aceprometazine Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Elimination Half-life (t½) | 5.16 ± 0.450 hours (IV) | Horse | [7] |

| 8.58 ± 2.23 hours (Oral) | Horse | [7] | |

| 9.4 hours (IV) | Camel | [8] | |

| Volume of Distribution at Steady State (Vss) | 20.01 L/kg | Camel | [8] |

| Metabolism | Hepatic | Horse | Metabolized to two major metabolites: 2-(1-hydroxyethyl) promazine and 2-(1-hydroxyethyl) promazine sulfoxide.[7] |

| Excretion | Renal and fecal | - | [2] |

Potential Pharmacokinetic Interactions

While direct studies on the pharmacokinetic interactions between meprobamate and aceprometazine are lacking, an analysis of their individual metabolic pathways suggests potential for drug-drug interactions.

Meprobamate is metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[6] It also has the potential to induce microsomal enzymes, which could accelerate its own metabolism and that of co-administered drugs.[5] Phenothiazines, including aceprometazine, are also extensively metabolized by the liver, often involving CYP450 enzymes. Therefore, there is a potential for competitive inhibition or induction of CYP450 enzymes when these two drugs are administered concomitantly. This could lead to altered plasma concentrations of one or both drugs, potentially affecting their efficacy and safety profiles.

Proposed Experimental Protocol for a Preclinical Pharmacokinetic Study

To elucidate the pharmacokinetic profile of the meprobamate and aceprometazine combination, a well-designed preclinical study is essential. The following protocol outlines a comprehensive approach.

Objective

To determine the pharmacokinetic parameters of meprobamate and aceprometazine when administered alone and in combination in a relevant animal model, and to assess the potential for pharmacokinetic drug-drug interactions.

Study Design

A randomized, three-period, three-treatment crossover study design is recommended. This design allows for within-subject comparisons, reducing variability.

-

Treatment 1: Meprobamate alone

-

Treatment 2: Aceprometazine alone

-

Treatment 3: Meprobamate and aceprometazine in combination

A washout period of at least ten times the longest half-life of the two drugs should be implemented between each treatment period.

Animal Model

The choice of animal model should be carefully considered. Given that aceprometazine is widely used in veterinary medicine, species such as dogs or horses, for which pharmacokinetic data are available, could be suitable. The selection should be justified based on metabolic similarities to humans, if the data is intended for extrapolation.

Drug Formulation and Administration

-

Formulation: The drugs should be administered in a formulation that ensures complete dissolution and absorption. For oral administration, a solution or suspension is preferable to tablets to minimize variability.

-

Dose Selection: Doses should be selected based on previously established effective and safe dose ranges for each drug in the chosen animal model.

-

Administration: The route of administration should be consistent with the intended clinical use (e.g., oral).

Blood Sampling

Serial blood samples should be collected at appropriate time points to adequately characterize the plasma concentration-time profiles of both drugs and their major metabolites. A typical sampling schedule would include a pre-dose sample and samples at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. The exact timing should be optimized based on the known Tmax and half-lives of the individual drugs. Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma, which should then be stored at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method is crucial for the simultaneous quantification of meprobamate and aceprometazine, along with their primary metabolites, in plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the current standard for such analyses due to its high selectivity and sensitivity.[9][10] The method validation should adhere to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Analysis

The plasma concentration-time data for each drug, when administered alone and in combination, will be analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t½)

-

Apparent total body clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

Statistical comparisons of these parameters between the single-drug and combination treatments will be performed to assess the presence and significance of any drug-drug interactions.

Visualizations

Potential Metabolic Pathways and Interaction Points

Caption: Potential for metabolic interaction at the CYP450 enzyme system.

Proposed Experimental Workflow

Caption: A stepwise workflow for the proposed pharmacokinetic interaction study.

Conclusion

The combination of meprobamate and aceprometazine presents a scenario where the potential for pharmacokinetic interactions is significant, primarily at the level of hepatic metabolism. While direct experimental data are currently unavailable in the public domain, this technical guide provides a framework for understanding and investigating these potential interactions. The synthesis of individual pharmacokinetic data and the detailed experimental protocol offered herein serve as a valuable resource for researchers and drug development professionals. A thorough investigation, as outlined, is imperative to ensure the safe and effective use of this drug combination. Future studies are warranted to fill the existing knowledge gap and to provide clinicians with the necessary data to optimize patient care.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Aceprometazine - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]

- 5. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacokinetic, Clinical, and Myeloid Marker Responses to Acepromazine Sedation in Arabian Camels [frontiersin.org]

- 9. A Rapid, Sensitive, and High-throughput Method for the Simultaneous Determination of Antihypertensive Drug Combinations in Dog Plasma by UHPLC-MS/MS: The Assessment of Predicable Bioequivalence of In-vitro Dissolution Condition - Wang - Current Pharmaceutical Design [rjpbr.com]

- 10. Determination of carisoprodol and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Clinical Trial Data for Mepronizine in Insomnia: A Technical Guide

Core Pharmacology of Mepronizine

This compound combines two active pharmaceutical ingredients: meprobamate and aceprometazine.[3][4] This formulation was intended to leverage the anxiolytic and sedative properties of meprobamate with the sedative and antipsychotic effects of aceprometazine.

-

Meprobamate: A carbamate derivative that acts as a central nervous system depressant. Its primary mechanism of action is understood to be the enhancement of the gamma-aminobutyric acid (GABA) neurotransmitter system, similar to barbiturates, leading to sedative, anxiolytic, and muscle relaxant effects.[5]

-

Aceprometazine: A phenothiazine derivative with a broader pharmacological profile. It exhibits antagonist activity at dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.[1] Its sedative effects are primarily attributed to its antihistaminic and antidopaminergic properties.

The combination in this compound aimed to provide a hypnotic effect for the symptomatic treatment of occasional insomnia.[1]

Hypothetical Historical Clinical Trial Data

The following tables represent the kind of quantitative data that would have been collected in clinical trials of sedative-hypnotics during the mid to late 20th century. These are not from a specific this compound study but are constructed based on the expected effects of its components.

Efficacy in Sleep Onset and Maintenance

Table 1: Primary Efficacy Endpoints (Illustrative Data)

| Parameter | This compound (N=100) | Placebo (N=100) | p-value |

| Sleep Onset Latency (SOL) - minutes | 25.4 | 48.2 | <0.01 |

| Total Sleep Time (TST) - hours | 6.8 | 5.5 | <0.01 |

| Number of Awakenings (NoA) | 2.1 | 4.3 | <0.01 |

| Wake After Sleep Onset (WASO) - minutes | 45.7 | 85.1 | <0.01 |

Patient-Reported Outcomes

Table 2: Subjective Sleep Quality and Daytime Function (Illustrative Data)

| Parameter (Scale) | This compound (N=100) | Placebo (N=100) | p-value |

| Subjective Sleep Quality (1-5 scale) | 3.9 | 2.3 | <0.01 |

| Daytime Alertness (1-5 scale) | 2.8 | 3.5 | <0.05 |

| Feeling Refreshed Upon Waking (1-5 scale) | 3.1 | 2.0 | <0.01 |

Reconstructed Experimental Protocols

The following outlines a plausible methodology for a clinical trial of this compound for insomnia, consistent with the standards of the 1960s and 1970s. A clinical trial of this compound was noted in a 1967 publication, though without a detailed protocol.[6]

Study Design

A randomized, double-blind, placebo-controlled, crossover study would have been a common design.

-

Participants: Adult patients (aged 18-65) with a diagnosis of primary insomnia, characterized by difficulties in falling asleep or maintaining sleep.

-

Exclusion Criteria: History of alcohol or substance abuse, known hypersensitivity to meprobamate or phenothiazines, severe respiratory or hepatic impairment, and concurrent use of other central nervous system depressants.

-

Intervention:

-

Treatment A: this compound (single oral dose before bedtime)

-

Treatment B: Placebo (identical in appearance)

-

-

Study Periods: Two treatment periods of 7 nights each, separated by a 7-night washout period.

Data Collection and Endpoints

-

Primary Endpoints:

-

Sleep Onset Latency (SOL): Measured by patient-reported sleep diaries.

-

Total Sleep Time (TST): Measured by patient-reported sleep diaries.

-

-

Secondary Endpoints:

-

Number of Awakenings (NoA).

-

Wake After Sleep Onset (WASO).

-

Subjective sleep quality assessed via a post-sleep questionnaire.

-

Daytime alertness and any residual sedative effects.

-

-

Safety Assessments:

-

Recording of all adverse events.

-

Monitoring of vital signs.

-

Signaling Pathways and Experimental Workflow

Signaling Pathways

The sedative and hypnotic effects of this compound are a result of the combined actions of meprobamate and aceprometazine on distinct neuronal signaling pathways.

References

- 1. This compound - CT 8952 - Version anglaise [has-sante.fr]

- 2. This compound - CT-8952 [has-sante.fr]

- 3. Aceprometazine - Wikipedia [en.wikipedia.org]

- 4. This compound | C28H40N4O5S | CID 171078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Study of a non-barbiturate hypnotic "FH 040-3" (this compound) in a psychiatric setting] - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Mepronizine's Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronizine is a fixed-dose combination drug consisting of meprobamate, a carbamate anxiolytic, and aceprometazine, a phenothiazine neuroleptic. While the pharmacological properties of the parent compounds are well-documented, a thorough understanding of the contribution of their active metabolites to the overall neuropharmacological profile is crucial for a comprehensive assessment of the drug's efficacy and safety. This technical guide provides a detailed analysis of the neuropharmacological properties of the active metabolites of meprobamate and aceprometazine, consolidating available quantitative data, outlining experimental methodologies, and visualizing key pathways.

Introduction

This compound has been utilized for the management of sleep disorders, leveraging the sedative properties of its two components.[1] Meprobamate exerts its effects primarily through positive allosteric modulation of GABA-A receptors, while aceprometazine acts as an antagonist at various neuroreceptors, including dopamine, serotonin, histamine, and adrenergic receptors. The biotransformation of these parent drugs yields several metabolites, some of which may possess intrinsic pharmacological activity, thereby influencing the therapeutic and adverse effect profile of this compound. This guide focuses on elucidating the neuropharmacological characteristics of these active metabolites.

Metabolism of this compound Components

The metabolic pathways of meprobamate and aceprometazine are key to understanding the formation of their respective active metabolites.

Meprobamate Metabolism

Meprobamate is extensively metabolized in the liver, primarily through oxidation and conjugation. The main metabolic pathway involves hydroxylation to form 2-B-hydroxymeprobamate, which is subsequently conjugated with glucuronic acid. Current scientific literature indicates that the metabolites of meprobamate are pharmacologically inactive and do not contribute significantly to its neuropharmacological effects. Studies in animal models have shown that these metabolites are not present in the central nervous system. Therefore, the neuropharmacological activity of the meprobamate component of this compound is attributed to the parent compound.

Aceprometazine Metabolism

Aceprometazine, a phenothiazine derivative, undergoes more complex metabolism. The primary routes of biotransformation include hydroxylation of the aromatic ring and oxidation of the sulfur atom in the phenothiazine nucleus. Two major metabolites have been identified:

-

2-(1-hydroxyethyl)promazine (HEPS): This hydroxylated metabolite is considered pharmacologically active.

-

2-(1-hydroxyethyl)promazine sulfoxide: This sulfoxide metabolite is generally considered to be pharmacologically inactive or significantly less active than the parent compound and the hydroxylated metabolite.[2]

The following diagram illustrates the primary metabolic pathways for the components of this compound.

Neuropharmacological Profile of Active Metabolites

Meprobamate Metabolites

As previously stated, the metabolites of meprobamate are considered pharmacologically inactive. The primary neuropharmacological actions of this component of this compound are therefore attributable to the parent drug, meprobamate.

Mechanism of Action of Meprobamate:

Meprobamate is a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the benzodiazepine and barbiturate binding sites and enhances the GABA-mediated chloride ion influx. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by meprobamate.

Aceprometazine Active Metabolite: 2-(1-hydroxyethyl)promazine (HEPS)

The primary active metabolite of aceprometazine is 2-(1-hydroxyethyl)promazine (HEPS). While specific quantitative binding and functional data for HEPS are scarce in publicly available literature, its activity can be inferred from studies on analogous phenothiazine metabolites.

Studies on other phenothiazines have shown that ring-hydroxylated metabolites retain a significant portion of the parent drug's affinity for key neuroreceptors. Specifically, these metabolites can exhibit 20-70% of the parent drug's binding affinity for dopamine D2 and alpha-1 adrenergic receptors.[2] In contrast, sulfoxide metabolites are generally considered inactive.[2]

Based on this, HEPS is expected to act as an antagonist at a range of neuroreceptors, contributing to the overall sedative and neuroleptic effects of this compound. The table below summarizes the expected receptor binding profile of HEPS based on data from analogous compounds.

Table 1: Expected Neuroreceptor Binding Profile of 2-(1-hydroxyethyl)promazine (HEPS)

| Receptor Subtype | Expected Activity | Parent Compound (Aceprometazine) Ki (nM) | Estimated HEPS Ki (nM) | Reference for Parent Compound |

| Dopamine D2 | Antagonist | ~1-10 | ~5-50 | Inferred from phenothiazine class |

| Alpha-1 Adrenergic | Antagonist | ~1-10 | ~5-50 | Inferred from phenothiazine class |

| Serotonin 5-HT2A | Antagonist | ~10-50 | ~50-250 | Inferred from phenothiazine class |

| Histamine H1 | Antagonist | ~1-5 | ~5-25 | Inferred from phenothiazine class |

Note: The estimated Ki values for HEPS are based on the reported 20-70% relative potency of hydroxylated phenothiazine metabolites compared to their parent compounds.[2] These are estimations and require experimental validation.

Experimental Protocols

The characterization of the neuropharmacological profile of drug metabolites involves a series of in vitro assays. The following sections describe the general methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound (e.g., HEPS) for a specific neuroreceptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates a general workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of a test compound at a specific receptor.

Example Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for Dopamine or Adrenergic Receptors)

-

Cell Culture: Cells stably expressing the GPCR of interest are cultured.

-

Assay Principle: The assay measures the downstream signaling of the receptor, such as changes in intracellular second messengers (e.g., cAMP, Ca²⁺).

-

Assay Procedure:

-

Cells are plated in a microplate.

-

For antagonist activity, cells are pre-incubated with the test compound (HEPS).

-

An agonist for the receptor is then added to stimulate a response.

-

The change in the second messenger level is measured using a specific detection method (e.g., fluorescence or luminescence).

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined. For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated.

Summary and Conclusion

The neuropharmacological profile of this compound is a composite of the actions of its parent compounds and, in the case of aceprometazine, an active metabolite.

-

Meprobamate's contribution is solely from the parent drug, acting as a positive allosteric modulator of GABA-A receptors. Its metabolites are considered pharmacologically inactive.

-

Aceprometazine's effects are mediated by both the parent drug and its active hydroxylated metabolite, 2-(1-hydroxyethyl)promazine (HEPS) .

-

HEPS is expected to retain significant antagonist activity at dopamine D2 and alpha-1 adrenergic receptors, contributing to the overall neuroleptic and sedative properties of this compound. The sulfoxide metabolite of aceprometazine is likely inactive.

A significant gap in the current knowledge is the lack of specific quantitative binding and functional data for HEPS. Further research, employing the experimental protocols outlined in this guide, is necessary to precisely quantify the contribution of this active metabolite to the neuropharmacological profile of this compound. Such data would be invaluable for a more complete understanding of the drug's mechanism of action, efficacy, and potential for adverse effects, thereby informing future drug development and clinical practice.

References

Mepronizine's Effects on Sleep Architecture and REM Sleep: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepronizine, a fixed-dose combination of meprobamate (a carbamate anxiolytic) and aceprometazine (a phenothiazine with antihistaminic and neuroleptic properties), was historically prescribed for occasional insomnia. Due to an unfavorable risk-benefit profile, its use has been largely discontinued. This technical guide provides an in-depth analysis of the potential effects of this compound on sleep architecture and Rapid Eye Movement (REM) sleep, based on the pharmacological profiles of its constituent compounds. The primary mechanism of action is inferred to be a combination of GABA-A receptor modulation by meprobamate and H1 receptor antagonism by aceprometazine, leading to sedative effects. It is hypothesized that this compound would decrease sleep latency, potentially alter the distribution of sleep stages, and likely suppress REM sleep. This document outlines the putative mechanisms of action, summarizes the available qualitative and inferred quantitative data, presents detailed experimental protocols for sleep analysis, and provides visualizations of relevant signaling pathways and experimental workflows.

Putative Effects on Sleep Architecture and REM Sleep

Direct quantitative data from polysomnography (PSG) studies on this compound is scarce. However, by examining its components, we can project its likely impact on sleep parameters.

Meprobamate's Contribution

Meprobamate, a carbamate derivative, acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter system in the central nervous system. This mechanism is shared with benzodiazepines and barbiturates, although with some differences in binding sites and effects. Its action leads to central nervous system depression, resulting in sedation and anxiolysis.

Qualitative Effects on Sleep:

-

Sleep Latency: Expected to decrease.

-

Total Sleep Time: Likely to increase.

-

Wake After Sleep Onset (WASO): Expected to decrease.

-

Sleep Architecture: The effects of meprobamate on specific sleep stages are not well-documented in recent literature. Older hypnotics acting on the GABA-A system have varied effects, but a common pattern is a decrease in REM sleep and an increase in Stage 2 (N2) sleep.

Aceprometazine's Contribution

Aceprometazine is a phenothiazine derivative with potent antihistaminic (H1 receptor antagonist) properties. First-generation antihistamines are well-known for their sedative side effects and their ability to cross the blood-brain barrier.

Qualitative Effects on Sleep:

-

Sleep Latency: Expected to decrease due to its sedative properties.

-

REM Sleep: Phenothiazine antihistamines are generally known to suppress REM sleep.[1]

-

Arousals: May decrease the number of arousals.

Data Presentation

The following tables summarize the expected effects of this compound's components on sleep architecture. It is crucial to reiterate that quantitative data for this compound itself is not available. The quantitative data for aceprometazine is inferred from a study on a related phenothiazine antihistamine, promethazine.

Table 1: Qualitative Effects of this compound's Components on Sleep Parameters

| Parameter | Meprobamate (inferred) | Aceprometazine (inferred) | Likely Combined Effect of this compound |

| Sleep Latency | Decrease | Decrease | Significant Decrease |

| Total Sleep Time | Increase | Increase | Significant Increase |

| Wake After Sleep Onset | Decrease | Decrease | Significant Decrease |

| Number of Awakenings | Decrease | Decrease | Significant Decrease |

| Stage N1 Sleep (%) | Likely Decrease | Likely Decrease | Likely Decrease |

| Stage N2 Sleep (%) | Likely Increase | Likely Increase | Likely Increase |

| Stage N3 Sleep (SWS, %) | Uncertain | Likely Unchanged | Uncertain |

| REM Sleep (%) | Likely Decrease | Significant Decrease | Significant Decrease |

| REM Latency | Likely Increase | Likely Increase | Significant Increase |

Table 2: Inferred Quantitative Effects on Sleep Architecture (Proxy Data)

| Sleep Parameter | Placebo (Baseline) | Promethazine (40mg)* | Inferred Effect of Aceprometazine |

| Total Sleep Time (min) | 385 | 443 (+58 min) | Increase |

| Sleep Latency (min) | 35 | 18 (-17 min) | Decrease |

| Wake Time (min) | 55 | 22 (-33 min) | Decrease |

| Slow-Wave Sleep (N3, %) | 15.1% | 14.8% (No significant change) | Likely Unchanged |

| REM Sleep (%) | 22.1% | 18.2% (-3.9%) | Decrease |

*Data from a study on promethazine, a related phenothiazine antihistamine, is used as a proxy for aceprometazine. The study involved 12 poor sleepers. (Source: Adam K, Oswald I. The hypnotic effects of an antihistamine: promethazine. Br J Clin Pharmacol. 1986;22(6):715-717.)

Experimental Protocols

The following are detailed methodologies for conducting human and animal studies to assess the effects of a hypnotic agent like this compound on sleep architecture.

Human Clinical Trial Protocol (Polysomnography)

A randomized, double-blind, placebo-controlled, crossover study design is recommended.

4.1.1 Participant Selection:

-

Inclusion Criteria: Healthy adult volunteers (18-55 years) with a consistent sleep-wake schedule. Participants should be free of any medical or psychiatric conditions and not be taking any medications that could affect sleep.

-

Exclusion Criteria: History of sleep disorders, substance abuse, or adverse reactions to antihistamines or carbamates.

4.1.2 Study Procedure:

-

Screening Phase: Medical history, physical examination, and screening questionnaires (e.g., Pittsburgh Sleep Quality Index, Epworth Sleepiness Scale).

-

Acclimatization Night: One night in the sleep laboratory to adapt to the environment and polysomnography (PSG) equipment.

-

Treatment Periods: Two treatment periods separated by a washout period of at least one week. In each period, participants receive either this compound or a placebo before bedtime.

-

Polysomnography (PSG) Recording: Continuous overnight PSG recording from lights out until spontaneous awakening. The standard PSG montage should include:

-

Electroencephalogram (EEG): At least 6 channels (F4-M1, C4-M1, O2-M1, F3-M2, C3-M2, O1-M2).

-

Electrooculogram (EOG): Left and right outer canthi.

-

Electromyogram (EMG): Submental (chin) and bilateral anterior tibialis.

-

Electrocardiogram (ECG): Modified lead II.

-

Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry.

-

-

Data Analysis: Sleep stages (N1, N2, N3, REM), sleep latency, REM latency, total sleep time, sleep efficiency, wake after sleep onset, and number of arousals will be scored by a certified polysomnographic technologist according to the American Academy of Sleep Medicine (AASM) manual.

Preclinical Animal Study Protocol (Rodent Model)

4.2.1 Animal Model:

-

Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

4.2.2 Surgical Implantation:

-

Animals are anesthetized, and sterile surgical techniques are used to implant electrodes for EEG and EMG recording.

-

EEG electrodes are placed over the frontal and parietal cortices.

-

EMG electrodes are inserted into the nuchal muscles.

-

Animals are allowed a recovery period of at least one week.

4.2.3 Experimental Design:

-

A repeated-measures design where each animal serves as its own control.

-

Baseline sleep is recorded for 24 hours.

-

On subsequent days, animals are administered vehicle (control), and different doses of this compound (or its individual components) via oral gavage or intraperitoneal injection at the beginning of the light (inactive) phase.

-

EEG and EMG are continuously recorded for at least 6 hours post-administration.

4.2.4 Data Analysis:

-

Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs using specialized software.

-

Parameters analyzed include total time spent in each state, latency to NREM and REM sleep, and the number and duration of sleep/wake bouts.

Mandatory Visualizations

Signaling Pathways

Caption: Meprobamate's GABA-A Receptor Modulation Pathway.

Caption: Aceprometazine's H1 Receptor Antagonism Pathway.

Experimental Workflow

Caption: Clinical Trial Workflow for a Hypnotic Drug.

Conclusion

While direct, quantitative evidence of this compound's effects on sleep architecture is lacking, a scientific inference based on its constituent compounds is possible. This compound likely acts as an effective hypnotic, reducing sleep latency and increasing total sleep time. This is attributed to the combined sedative effects of meprobamate's GABA-A receptor modulation and aceprometazine's H1 receptor antagonism. A significant impact on sleep architecture is anticipated, with a probable increase in Stage N2 sleep and a marked suppression of REM sleep. The effects on slow-wave sleep remain uncertain. The discontinuation of this compound in many regions was due to concerns about its safety profile, including the potential for dependence and overdose. Any future research into compounds with similar combined mechanisms should prioritize rigorous polysomnographic evaluation to fully characterize their effects on sleep quality and architecture.

References

In-vitro studies of Mepronizine on neuronal cultures

Mepronizine: An Examination of its In-Vitro Neuronal Effects (Hypothetical Framework)

Disclaimer: As of late 2025, public-domain research specifically detailing in-vitro studies of this compound on neuronal cultures is not available. This document, therefore, presents a hypothetical framework for such research, outlining potential experimental designs, data presentation, and signaling pathway analysis that would be relevant for researchers, scientists, and drug development professionals. The methodologies and data presented are illustrative and based on standard practices in neuropharmacology.

Introduction

This compound is a sedative-hypnotic agent whose mechanism of action at the neuronal level remains to be fully elucidated. Understanding its effects on neuronal cultures is a critical step in characterizing its pharmacological profile, identifying potential therapeutic applications, and assessing its neurotoxicity. This guide outlines a proposed series of in-vitro experiments designed to investigate the impact of this compound on neuronal viability, electrophysiological activity, and intracellular signaling cascades.

Quantitative Data Summary

Effective analysis of this compound's effects would require the generation of robust quantitative data. The following tables represent a hypothetical summary of expected data from the proposed experiments.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

| This compound Concentration (µM) | Mean Neuronal Viability (%) (± SEM) | Statistical Significance (p-value) vs. Control |

| 0 (Control) | 100 ± 2.5 | - |

| 1 | 98.2 ± 3.1 | > 0.05 |

| 10 | 95.7 ± 4.0 | > 0.05 |

| 50 | 88.4 ± 5.2 | < 0.05 |

| 100 | 75.1 ± 6.8 | < 0.01 |

| 200 | 52.3 ± 7.5 | < 0.001 |

Table 2: Effect of this compound on Neurotransmitter Release

| Treatment | GABA Release (pmol/mg protein) (± SEM) | Glutamate Release (pmol/mg protein) (± SEM) |

| Control | 15.2 ± 1.8 | 25.4 ± 2.1 |

| This compound (50 µM) | 28.9 ± 2.5 | 18.7 ± 1.9 |

| This compound (100 µM) | 45.6 ± 3.1 | 12.3 ± 1.5 |

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific inquiry.

3.1. Primary Neuronal Culture

-

Source: Cortical neurons would be harvested from embryonic day 18 (E18) rat pups.

-

Dissociation: Cortices would be dissected and enzymatically dissociated using trypsin-EDTA.

-

Plating: Dissociated cells would be plated on poly-D-lysine coated multi-well plates at a density of 1 x 10^5 cells/cm².

-

Culture Medium: Cells would be maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Incubation: Cultures would be maintained at 37°C in a humidified atmosphere of 5% CO2.

3.2. Neuronal Viability Assay (MTT Assay)

-

Treatment: After 7 days in vitro (DIV), neuronal cultures would be treated with varying concentrations of this compound (1-200 µM) for 24 hours.

-

MTT Addition: MTT reagent (5 mg/mL) would be added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium would be removed, and formazan crystals would be solubilized with dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance at 570 nm would be measured using a microplate reader.

-

Data Analysis: Viability would be expressed as a percentage of the control (vehicle-treated) cultures.

3.3. Neurotransmitter Release Assay (High-Performance Liquid Chromatography - HPLC)

-

Sample Collection: Following treatment with this compound, the extracellular medium would be collected.

-

Sample Preparation: The collected medium would be deproteinized and filtered.

-

HPLC Analysis: Samples would be analyzed using HPLC with electrochemical detection to quantify the concentrations of GABA and glutamate.

-

Standardization: Results would be normalized to the total protein content of the corresponding cell lysate.

Visualization of Cellular Mechanisms

Diagrams are essential for visualizing complex biological processes.

Caption: A flowchart illustrating the proposed experimental workflow for assessing the neurotoxicity of this compound.

Caption: A diagram depicting the hypothesized signaling pathway of this compound via positive allosteric modulation of the GABA-A receptor.

Preclinical Toxicology of Mepronizine (Meprobamate and Aceprometazine Combination): A Technical Guide

Disclaimer: Specific preclinical toxicology reports for the fixed-dose combination of meprobamate and aceprometazine, formerly marketed as Mepronizine, are not publicly available. This technical guide has been constructed based on the known pharmacology of the individual components, established principles of preclinical toxicology for combination products, and regulatory guidelines. The data presented herein is illustrative and intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a fixed-dose combination drug product containing meprobamate, a carbamate derivative with anxiolytic and sedative properties, and aceprometazine, a phenothiazine neuroleptic. This combination was historically used for the management of anxiety and tension. The preclinical toxicological assessment of such a combination product is critical to identify potential pharmacodynamic and pharmacokinetic interactions that could enhance toxicity compared to the individual components.

This guide outlines the essential preclinical toxicology studies that would be necessary for the safety evaluation of a this compound-like combination. It provides representative experimental protocols, illustrative data in tabular format, and diagrams of relevant biological pathways and workflows to offer a comprehensive overview of the non-clinical safety profile.

Pharmacological Profile of Individual Components

-

Meprobamate: The mechanism of action for meprobamate is not fully elucidated but it is known to bind to GABA-A receptors at a site distinct from benzodiazepines.[1][2] This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation.[3] It acts at multiple sites within the central nervous system (CNS), including the limbic system and thalamus.[1][2]

-

Acepromazine: As a phenothiazine derivative, acepromazine has a broad pharmacological profile. Its primary mechanism involves the antagonism of dopamine D2 receptors in the CNS, which underlies its neuroleptic and sedative effects.[4][5][6] Additionally, it exhibits antagonist activity at serotonergic (5-HT1, 5-HT2), alpha-1 adrenergic, histaminic (H1), and muscarinic cholinergic receptors.[4][7] This multi-receptor activity contributes to its sedative, antiemetic, and cardiovascular effects (e.g., hypotension via alpha-1 blockade).[5][7][8]

Preclinical Toxicology Strategy for a Fixed-Dose Combination

The non-clinical development for a fixed-combination product requires bridging studies to assess the potential for interactions between the individual components. The strategy is guided by international regulatory guidelines, which recommend evaluating the combination's toxicity in comparison to the individual active substances. The primary goals are to determine if the combination results in:

-

Additive or synergistic toxicity.

-

The appearance of new, unexpected toxicities.

-

Alteration of the toxicokinetic profile of either component.

Illustrative Preclinical Toxicology Studies & Data

This section provides an overview of key toxicology studies with detailed, representative protocols and hypothetical data.

Acute Toxicity

Objective: To determine the median lethal dose (LD50) of the this compound combination and its individual components following a single oral administration in rodents.

Experimental Protocol:

-

Test System: Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females).

-

Groups:

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Meprobamate alone (multiple dose levels).

-

Acepromazine alone (multiple dose levels).

-

This compound combination (multiple dose levels at a fixed ratio).

-

-

Administration: Single oral gavage.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy findings on all animals. LD50 values are calculated using a recognized statistical method (e.g., probit analysis).

Table 1: Hypothetical Acute Oral Toxicity Data in Rats

| Test Article | Sex | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Meprobamate | M/F | 850 | 780 - 920 | Sedation, ataxia, loss of righting reflex, respiratory depression |

| Acepromazine | M/F | 400 | 350 - 450 | Profound sedation, hypothermia, hypotension, ptosis |

| This compound Combination | M/F | 550 | 490 - 610 | Severe sedation, prolonged ataxia, respiratory depression, hypothermia |

Repeat-Dose Toxicity

Objective: To evaluate the potential toxicity of the this compound combination following daily administration over a 28-day period.

Experimental Protocol:

-

Test System: Beagle dogs (non-rodent species).

-

Groups (n=4/sex/group):

-

Vehicle control.

-

Meprobamate (Mid-dose equivalent).

-

Acepromazine (Mid-dose equivalent).

-

This compound Combination (Low, Mid, High doses).

-

-

Administration: Daily oral capsule.

-

Duration: 28 days with a 14-day recovery period for control and high-dose groups.

-

Endpoints:

-

In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).

-

Clinical Pathology: Hematology, coagulation, serum chemistry.

-

Terminal: Full necropsy, organ weights, histopathological examination of a comprehensive list of tissues.

-

Toxicokinetics: Plasma concentrations of meprobamate and aceprometazine at selected time points.

-

Table 2: Summary of Hypothetical 28-Day Repeat-Dose Toxicity Findings in Dogs

| Finding | Meprobamate Group | Acepromazine Group | This compound Combination Group (High Dose) |

| Clinical Signs | Mild to moderate sedation. | Moderate sedation, dose-related decrease in activity. | Marked sedation and ataxia, especially in the first week. |

| Cardiovascular (ECG) | No significant findings. | Slight decrease in blood pressure, mild sinus bradycardia. | Potentiated hypotension and bradycardia compared to acepromazine alone. |

| Hematology | No significant findings. | Mild, transient decrease in hematocrit. | No significant findings beyond acepromazine alone. |

| Clinical Chemistry | No significant findings. | Mild elevation in liver enzymes (ALT, AST). | Mild to moderate elevation in liver enzymes (ALT, AST), reversible upon recovery. |

| Histopathology | No treatment-related findings. | Minimal centrilobular hepatocyte hypertrophy. | Centrilobular hepatocyte hypertrophy (mild to moderate). |

| Conclusion | Well-tolerated at the tested dose. | Target organs: Cardiovascular system, Liver. | Evidence of additive/synergistic CNS depression and cardiovascular effects. The liver is a target organ. |

Safety Pharmacology

Objective: To investigate the potential adverse effects of the this compound combination on vital functions (CNS, cardiovascular, and respiratory systems).

Experimental Protocol:

-

CNS Assessment: A functional observational battery (FOB) and automated activity measurements in rats to assess behavioral and neurological changes.

-

Cardiovascular Assessment: Telemetered Beagle dogs to continuously monitor blood pressure, heart rate, and ECG intervals following a single oral dose.

-

Respiratory Assessment: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Table 3: Hypothetical Safety Pharmacology Findings

| System | Parameter | Meprobamate | Acepromazine | This compound Combination |

| CNS | Locomotor Activity | Decreased | Markedly Decreased | Profoundly and longer duration of decreased activity |

| Ataxia Score | Moderate | Mild | Severe | |

| Cardiovascular | Mean Arterial Pressure | No change | -15 mmHg | -25 mmHg |

| Heart Rate | No change | -20 bpm | -30 bpm | |

| QTc Interval | No change | No change | No significant change | |

| Respiratory | Respiratory Rate | Mildly decreased | Mildly decreased | Moderately decreased |

Mechanistic Insights and Potential Interactions

The combination of meprobamate and acepromazine presents a high potential for pharmacodynamic synergism. Both compounds are CNS depressants, and their combined action can lead to enhanced sedation, ataxia, and respiratory depression.

-

Pharmacodynamic Interaction: Meprobamate enhances GABAergic inhibition, while acepromazine blocks dopaminergic and other neurotransmitter systems. The concurrent dampening of major inhibitory (GABA) and excitatory (dopamine) pathways can result in a synergistic depressant effect on the CNS.

-

Pharmacokinetic Interaction: Both drugs are metabolized by the liver.[9] While specific data is lacking, there is a potential for competitive inhibition of cytochrome P450 enzymes, which could alter the clearance and exposure of one or both compounds.

Visualizations: Pathways and Workflows

Diagram of Combined CNS Depressant Effects

Caption: Combined effects of Meprobamate and Acepromazine on CNS pathways.

Experimental Workflow for Repeat-Dose Toxicity Study

Caption: Workflow for a 28-day repeat-dose toxicology study with recovery.

Logic Diagram for Combination Toxicity Assessment

Caption: Decision logic for designing preclinical combination toxicology studies.

Conclusion

The preclinical toxicological evaluation of a this compound-like combination of meprobamate and aceprometazine requires a thorough investigation into the potential for additive or synergistic effects. Based on the distinct but complementary mechanisms of action of the individual components, a heightened level of CNS and respiratory depression, along with cardiovascular effects such as hypotension, would be the primary safety concerns. The illustrative data presented in this guide highlights the importance of conducting well-designed bridging studies that include both individual components and the fixed-dose combination to fully characterize the safety profile. Such studies are essential for risk assessment and for establishing a safe starting dose for clinical trials.

References

- 1. Meprobamate - Wikipedia [en.wikipedia.org]

- 2. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 4. What is Aceprometazine used for? [synapse.patsnap.com]

- 5. What is the mechanism of Acepromazine? [synapse.patsnap.com]

- 6. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acepromazine Hydrochloride [benchchem.com]

- 8. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synergistic Sedative Effects of Meprobamate and Acepromazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-administration of central nervous system (CNS) depressants presents a complex challenge in pharmacology, with the potential for synergistic interactions leading to enhanced therapeutic effects or increased toxicity. This technical guide explores the synergistic sedative effects of meprobamate, a carbamate derivative with anxiolytic and sedative properties, and acepromazine, a phenothiazine neuroleptic commonly used as a tranquilizer. While direct quantitative data on the synergistic sedative effects of this specific combination are not extensively available in publicly accessible literature, this guide synthesizes the known mechanisms of action of each compound and outlines the established experimental protocols for quantifying sedative synergy. This document provides researchers with a comprehensive framework for investigating the pharmacodynamic interactions between meprobamate and acepromazine, including detailed experimental designs, data presentation strategies, and a mechanistic overview of their potential combined action on CNS signaling pathways.

Introduction

Meprobamate and acepromazine are both CNS depressants, but they elicit their effects through distinct molecular mechanisms. Meprobamate primarily acts as a positive allosteric modulator of GABA-A receptors, similar to barbiturates, enhancing the inhibitory effects of GABA.[1][2][3] Acepromazine's sedative properties are largely attributed to its antagonist activity at dopamine D2 receptors, with additional effects on adrenergic, histaminergic, and muscarinic receptors.[4][5] The convergence of these disparate pathways on the regulation of neuronal excitability suggests a high potential for synergistic interactions when these drugs are co-administered. Understanding the nature and magnitude of this synergy is critical for predicting the clinical consequences of their combined use and for the development of safer and more effective sedative regimens. An electroencephalographic study on the combination of meprobamate and aceprometazine (a synonym for acepromazine) was conducted by J. Mercier, S. Dessaigne, A. Menguy, and J. Manez in 1974, indicating early interest in the central effects of this drug pairing, though the detailed findings of this study are not widely available.[6]

Mechanisms of Action

Meprobamate: Enhancement of GABAergic Inhibition

Meprobamate exerts its sedative and anxiolytic effects by binding to GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions.[1][2] Its action is distinct from benzodiazepines, bearing more resemblance to barbiturates. Meprobamate can increase the mean open time of the chloride channel, and at higher concentrations, it may directly gate the channel even in the absence of GABA.[3] This leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential, resulting in generalized CNS depression.

Acepromazine: Multi-Receptor Antagonism

Acepromazine's primary mechanism for sedation involves the blockade of dopamine D2 receptors in the central nervous system.[4][5] By antagonizing these receptors, acepromazine reduces dopaminergic neurotransmission, which plays a key role in arousal, motivation, and motor control. Additionally, acepromazine's antagonism of alpha-1 adrenergic receptors contributes to its sedative and hypotensive effects.[4] Its activity at histamine H1 and muscarinic M1/M2 receptors also contributes to its overall sedative and side-effect profile.[4][7]

Experimental Protocols for Assessing Synergistic Sedation

To quantitatively assess the synergistic sedative effects of meprobamate and acepromazine, a combination of behavioral assays and rigorous data analysis methods is required. The following protocols are based on established methodologies for studying drug interactions in rodent models.

Animals

Adult male or female Sprague-Dawley rats or C57BL/6 mice are commonly used for behavioral pharmacology studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Behavioral Assays for Sedation

This test is used to measure general activity levels and can indicate the depressant effects of a drug on the CNS.[7][8][9]

-

Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor the animal's movement.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30 minutes before the experiment.

-

Administer meprobamate, acepromazine, the combination, or vehicle control via the appropriate route (e.g., intraperitoneal injection).

-

Immediately place the animal in the center of the open-field arena.

-

Record locomotor activity (e.g., total distance traveled, number of ambulatory movements, rearing frequency) for a predefined period (e.g., 30-60 minutes).

-

-

Endpoint: A statistically significant decrease in locomotor activity compared to the vehicle control group is indicative of sedation.

The LORR is a robust and widely accepted measure of a hypnotic state in rodents, analogous to loss of consciousness.[10][11][12]

-

Procedure:

-

Administer the test compound(s) or vehicle.

-

At predetermined time points, place the animal gently on its back.

-

The righting reflex is considered lost if the animal fails to right itself onto all four paws within a specified time (e.g., 30-60 seconds).

-

-

Endpoint: The number of animals in each group that exhibit LORR, or the latency to the onset of LORR.

Isobolographic Analysis for Quantifying Synergy

Isobolographic analysis is the gold standard for determining the nature of a drug interaction (synergistic, additive, or antagonistic).[1][4][13]

-

Procedure:

-

Dose-Response Curves: First, determine the dose-response curves for meprobamate and acepromazine administered alone in one of the behavioral assays (e.g., LORR). From these curves, calculate the ED50 for each drug (the dose that produces the effect in 50% of the animals).

-

Combination Studies: Administer the drugs in combination in fixed-ratio proportions (e.g., based on their ED50 ratios).

-

Isobologram Construction: Plot the ED50 of meprobamate on the x-axis and the ED50 of acepromazine on the y-axis. The straight line connecting these two points is the line of additivity.

-

Data Interpretation: The ED50 of the drug combination is then plotted on the isobologram.

-

If the point falls on the line of additivity, the interaction is additive.

-

If the point falls significantly below the line of additivity, the interaction is synergistic (a greater effect is achieved with lower doses of each drug).

-

If the point falls significantly above the line of additivity, the interaction is antagonistic.

-

-

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of Meprobamate, Acepromazine, and their Combination on Locomotor Activity

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (mean ± SEM) |

| Vehicle Control | - | |

| Meprobamate | X | |

| Meprobamate | Y | |

| Meprobamate | Z | |

| Acepromazine | A | |

| Acepromazine | B | |

| Acepromazine | C | |

| Meprobamate + Acepromazine | X + A | |

| Meprobamate + Acepromazine | Y + B | |

| Meprobamate + Acepromazine | Z + C |

Table 2: Isobolographic Analysis of the Sedative Effect (Loss of Righting Reflex)

| Drug | ED50 (mg/kg) (95% CI) - Administered Alone |

| Meprobamate | |

| Acepromazine |

Table 3: ED50 of Meprobamate and Acepromazine in Combination

| Drug Combination (Fixed Ratio) | Experimental ED50 (mg/kg) (95% CI) | Theoretical Additive ED50 (mg/kg) | Interaction Index |

| Meprobamate + Acepromazine |

Visualizations

Signaling Pathways

References

- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]

- 3. Isobolographic analysis of the sedative interaction between six central nervous system depressant drugs and Valeriana edulis hydroalcoholic extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electro-encephalographic study on the action of the combination meprobamate-aceprometazine on various cerebral systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 8. Locomotor activity test: Significance and symbolism [wisdomlib.org]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

Mepronizine's Potential for Off-Target Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronizine, a combination drug containing meprobamate and aceprometazine, is utilized for its sedative and anxiolytic properties. While its therapeutic effects are well-documented, a thorough understanding of its potential for off-target receptor binding is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the off-target binding potential of this compound's active components, meprobamate and aceprometazine. The primary focus is on aceprometazine, a phenothiazine derivative with a broad receptor interaction profile. In contrast, meprobamate's primary interaction is with the GABA-A receptor, with limited evidence of significant off-target binding. This document summarizes available quantitative binding data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

This compound's pharmacological action is a composite of its two active ingredients: meprobamate and aceprometazine. Aceprometazine, a phenothiazine neuroleptic, is known to interact with a variety of central nervous system receptors, contributing to both its therapeutic effects and potential side effects.[1] Meprobamate primarily acts as a positive allosteric modulator of the GABA-A receptor, exerting anxiolytic and sedative effects.[2][3][4] Understanding the promiscuity of these compounds at the molecular level is paramount for predicting potential adverse drug reactions and for guiding further drug development and optimization.

This guide consolidates the available receptor binding data for aceprometazine and meprobamate, offering a comprehensive overview for researchers.

Quantitative Receptor Binding Data

The off-target binding of this compound is predominantly attributed to its aceprometazine component. The following tables summarize the available quantitative data on the binding affinities (Ki) of aceprometazine and related phenothiazines, as well as the known interactions of meprobamate.

Table 1: Receptor Binding Profile of Aceprometazine and Structurally Related Phenothiazines

| Receptor Subtype | Aceprometazine (Ki, nM) | Chlorpromazine (Ki, nM) | Reference Radioligand | Tissue Source |

| Dopamine Receptors | ||||

| D1 | - | 10 | [3H]SCH23390 | Human |

| D2 | Antagonist | 1.1 | [3H]Spiperone | Human |

| D3 | - | 6.9 | [3H]Spiperone | Human |

| D4 | - | 32.36 | [3H]Spiperone | Human |

| Serotonin Receptors | ||||

| 5-HT1A | - | 3115 | [3H]8-OH-DPAT | Human |

| 5-HT2A | Antagonist | 1.5 | [3H]Ketanserin | Human |

| Histamine Receptors | ||||

| H1 | Antagonist | 4.25 | [3H]Mepyramine | Human |

| Adrenergic Receptors | ||||

| α1 | Antagonist | 1.6 | [3H]Prazosin | Rat Brain |

| α2 | Antagonist | 10 | [3H]Clonidine | Rat Brain |

| Muscarinic Receptors | ||||

| M1/M2 | Antagonist | 27 | [3H]QNB | Rat Brain |

Data for Chlorpromazine is provided for comparative purposes due to its structural similarity to aceprometazine and the availability of comprehensive binding data.[5] Aceprometazine's activity is denoted as "Antagonist" where specific Ki values were not found in the reviewed literature.

Table 2: Receptor Binding Profile of Meprobamate

| Receptor Subtype | Meprobamate Interaction | Quantitative Data | Notes |

| GABA-A | Positive Allosteric Modulator | EC50 for GABA potentiation varies with subunit composition | Acts at the barbiturate binding site.[6][7] |

| Other Receptors | No significant binding reported | - | Studies have not identified significant interactions with other major neurotransmitter receptors.[2][4] |

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through radioligand binding assays. These assays are a robust method for quantifying the interaction between a drug and its target receptor.[2]

Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the affinity of an unlabeled test compound (e.g., aceprometazine) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Receptor Source: Homogenates of specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines expressing the receptor of interest.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).

-

Test Compound: Aceprometazine or meprobamate at various concentrations.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the incubation buffer.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism by Aceprometazine

Aceprometazine's primary antipsychotic and sedative effects are mediated through its antagonism of dopamine D2 receptors. The following diagram illustrates the canonical G-protein coupled signaling pathway inhibited by aceprometazine.

Histamine H1 Receptor Antagonism by Aceprometazine

The sedative effects of aceprometazine are also attributed to its antagonism of histamine H1 receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.

Conclusion

The off-target receptor binding profile of this compound is primarily dictated by the pharmacological actions of aceprometazine. As a phenothiazine derivative, aceprometazine exhibits significant antagonist activity at dopamine D2, histamine H1, and alpha-1 adrenergic receptors, which accounts for its therapeutic sedative and tranquilizing effects, as well as potential side effects such as hypotension. Its interactions with serotonergic and muscarinic receptors are also noted. In contrast, meprobamate's activity is largely selective for the GABA-A receptor, with minimal evidence of clinically significant off-target binding.

For drug development professionals, the broad receptor-binding profile of aceprometazine highlights the importance of comprehensive off-target screening for new chemical entities targeting the central nervous system. A thorough understanding of these interactions is essential for predicting potential adverse effects and for the development of more selective and safer therapeutic agents. Future research should aim to generate a more complete quantitative binding profile for aceprometazine across a wider range of receptor subtypes to further refine our understanding of its complex pharmacology.

References

- 1. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Meprobamate? [synapse.patsnap.com]

- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 4. Meprobamate | C9H18N2O4 | CID 4064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 6. Meprobamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]